Dicetyl phosphate,sodium salt
Description
Classification within Phosphate (B84403) Ester Surfactants
Dicetyl phosphate, sodium salt, belongs to the class of anionic surfactants known as phosphate esters. wikipedia.org Phosphate esters are characterized by the presence of a phosphate group linked to one or more organic chains. wikipedia.org In the case of dicetyl phosphate, it is a diester of phosphoric acid, meaning two of the acidic protons of phosphoric acid have been replaced by cetyl alcohol groups. The remaining acidic proton can be neutralized with a base, such as sodium hydroxide (B78521), to form the corresponding salt.
The general structure of phosphate ester surfactants allows for considerable variation in their properties based on the nature of the alkyl or aryl groups attached. They are known for their excellent emulsifying, dispersing, and wetting properties. Compared to other common anionic surfactants, phosphate esters often exhibit enhanced stability at extreme pH levels and good tolerance to high concentrations of electrolytes. wikipedia.org
The table below provides a summary of the key classifications for Dicetyl Phosphate, Sodium Salt.
| Classification | Description |
| Chemical Class | Organophosphate |
| Surfactant Type | Anionic Surfactant |
| Specific Group | Phosphate Ester |
Historical Context and Evolution of Research Applications
The use of phosphate esters as surfactants dates back to the late 1950s, where they were initially recognized for their utility as antistatic agents, emulsifiers, and wetting agents in various industrial applications. researchgate.net While the broader class of phosphate esters saw early use, the specific research focus on dicetyl phosphate and its salts emerged later, particularly with the advent of research into vesicular drug delivery systems.
An early and notable in vivo study in 1977 investigating the toxicity of different liposomes highlighted the significant impact of charge-inducing agents like dicetyl phosphate. nih.gov This research, although focused on toxicity, underscored the potent ability of dicetyl phosphate to modify the surface properties of lipid bilayers, a characteristic that would become central to its future applications. nih.govnih.gov
Throughout the latter half of the 20th century and into the 21st, the evolution of research applications for dicetyl phosphate, sodium salt, has been closely tied to advancements in nanotechnology and drug delivery. nih.gov Initially used to impart a negative charge to conventional liposomes, its role has expanded to the stabilization of more advanced nanocarriers like niosomes and solid lipid nanoparticles (SLNs). rjpdft.comresearchgate.net Research has progressively shifted from simple formulation studies to more complex investigations into how the inclusion of dicetyl phosphate influences drug encapsulation efficiency, vesicle stability, and the controlled release of therapeutic agents. tandfonline.comsemanticscholar.org More recent research has even explored its use in creating sophisticated delivery systems, such as liposomes designed for systemic siRNA delivery. acs.org
The following table presents a timeline of the evolving research applications of Dicetyl Phosphate.
| Time Period | Key Research Applications |
| Late 1950s | General use of phosphate esters as industrial surfactants. researchgate.net |
| 1970s | Early investigations into the role of dicetyl phosphate as a charge-inducing agent in liposomes. nih.gov |
| 1980s - 1990s | Increased use in drug delivery research to enhance the stability of liposomal and niosomal formulations. rjpdft.com |
| 2000s - Present | Application in advanced nanotechnology, including solid lipid nanoparticles and targeted drug and gene delivery systems. nih.govresearchgate.netacs.org |
Fundamental Role as a Negatively Charged Amphiphile in Complex Systems
The fundamental role of dicetyl phosphate, sodium salt, as a negatively charged amphiphile is central to its utility in complex systems such as emulsions, liposomes, and other nanoparticles. Its amphiphilic nature, with a distinct polar head and a nonpolar tail, drives its self-assembly at interfaces, while its anionic phosphate group imparts a negative surface charge to the structures it forms. researchgate.net
In oil-in-water emulsions, dicetyl phosphate, often as part of an emulsifying wax blend, helps to form a stabilizing liquid crystalline structure around the oil droplets. scirp.orgresearchgate.net This creates a physical and electrostatic barrier that prevents the coalescence of droplets, thereby ensuring the long-term stability of the emulsion. scirp.org
Furthermore, the presence of this negative charge can significantly influence the encapsulation efficiency of drugs within these vesicles. For instance, it can enhance the entrapment of certain molecules through electrostatic interactions. tandfonline.com Research has also shown that modifying the surface of solid lipid nanoparticles with dicetyl phosphate to create a negative charge can enhance the skin permeation of encapsulated active ingredients. researchgate.net The negative zeta potential imparted by dicetyl phosphate is a key parameter in optimizing these delivery systems for stability and performance. researchgate.net
The table below details the effects of Dicetyl Phosphate, Sodium Salt, as a negatively charged amphiphile in various systems.
| System | Effect of Dicetyl Phosphate, Sodium Salt | Research Finding |
| Oil-in-Water Emulsions | Stabilization through the formation of liquid crystals at the oil-water interface. | Contributes to the physical stability of creams and lotions over a wide pH range. scirp.orgresearchgate.net |
| Liposomes | Increases stability by imparting a negative charge, preventing aggregation. | Negatively charged liposomes show high encapsulation efficiency for certain drugs. tandfonline.com |
| Niosomes | Enhances vesicle stability and can influence drug release. | Used to create stable niosomal formulations for controlled drug delivery. rjpdft.commdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Modifies surface charge to enhance skin permeation and stability. | DCP-modified SLNs showed enhanced skin distribution of retinyl palmitate. researchgate.net |
Properties
IUPAC Name |
sodium;dihexadecyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYGSCAKCOSRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66NaO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for Dicetyl Phosphate, Sodium Salt
Established Synthetic Pathways
Established methods for the synthesis of dicetyl phosphate (B84403) primarily rely on direct phosphorylation of the corresponding fatty alcohol, transesterification of existing phosphate esters, or the use of mixed anhydride (B1165640) intermediates.
Direct Phosphorylation Approaches from Fatty Alcohols
Direct phosphorylation of cetyl alcohol is a common and straightforward approach for the synthesis of dicetyl phosphate. This can be achieved using various phosphorylating agents, with phosphorus pentoxide and pyrophosphoric acid being notable examples.
When cetyl alcohol is reacted with phosphorus pentoxide, a mixture of mono- and dicetyl phosphates is typically obtained. The reaction conditions can be optimized to favor the formation of the desired dicetyl phosphate. For instance, the mole ratio of the reactants plays a crucial role in determining the product distribution. A higher molar ratio of cetyl alcohol to phosphorus pentoxide generally favors the formation of the diester. The reaction is typically carried out by heating the mixture of cetyl alcohol and phosphorus pentoxide, followed by hydrolysis of the resulting polyphosphate intermediates.
Another effective method involves the reaction of cetyl alcohol with pyrophosphoric acid. epo.org This reaction is often carried out in a non-polar solvent such as cyclohexane (B81311) at elevated temperatures, typically between 60 to 90°C. epo.org Following the initial reaction, a hydrolysis step is performed to yield a mixture of monocetyl and dicetyl phosphates. epo.org The final product can then be neutralized with a base, such as sodium hydroxide (B78521), to obtain the sodium salt of dicetyl phosphate.
Table 1: Comparison of Direct Phosphorylation Reagents
| Phosphorylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Pentoxide | Heating of reactants followed by hydrolysis | Readily available reagent. | Often produces a mixture of mono- and di-esters. |
| Pyrophosphoric Acid | Reaction in a non-polar solvent at 60-90°C followed by hydrolysis. epo.org | Can provide good yields of the desired product. | May require careful control of reaction conditions to optimize the mono- to di-ester ratio. |
Transesterification Processes Involving Alkyl Phosphates
Transesterification offers an alternative route to dicetyl phosphate, involving the exchange of alkyl groups on a pre-existing phosphate ester with cetyl alcohol. For example, a triaryl phosphate can be reacted with an aliphatic alcohol, such as cetyl alcohol, to produce a trialkyl phosphate or a mixed alkyl-aryl phosphate. google.com This process is typically carried out in the presence of a basic catalyst and at elevated temperatures, generally in the range of 60 to 140°C. google.com The degree of transesterification can be controlled by adjusting the stoichiometry of the reactants. google.com While this method can be effective, it may result in a mixture of products, requiring further purification to isolate the desired dicetyl phosphate.
Mixed Anhydride Methods
The mixed anhydride method, while more commonly employed in peptide and carboxylic acid anhydride synthesis, can be conceptually applied to the formation of phosphate esters. This approach involves the reaction of a phosphate monoester with a reactive acid derivative, such as pivaloyl chloride, in the presence of a base to form a mixed anhydride intermediate. google.com This highly reactive intermediate can then be reacted with cetyl alcohol to yield the desired dicetyl phosphate. The use of a bulky acid chloride like pivaloyl chloride can help to direct the nucleophilic attack of the alcohol to the phosphorus center. However, the application of this method for the specific synthesis of dicetyl phosphate is not as widely documented as direct phosphorylation methods.
Advanced Synthetic Modifications and Analogues
More advanced synthetic strategies for preparing dicetyl phosphate and its analogues often involve the use of highly reactive phosphorus halides or a stepwise approach from monoalkyl phosphate intermediates. These methods can offer greater control over the final product and allow for the synthesis of a wider range of derivatives.
Preparation via Phosphorus Oxychloride and Phosphorus Trichloride (B1173362) Routes
A prevalent method for the synthesis of long-chain dialkyl phosphates, including dicetyl phosphate, involves the use of phosphorus oxychloride (POCl₃). organic-chemistry.orgthieme-connect.com In a typical procedure, phosphorus oxychloride is reacted with a primary alcohol, such as cetyl alcohol, in the presence of a tertiary amine base like triethylamine (B128534) and an inert solvent like toluene. organic-chemistry.orgthieme-connect.com The reaction is followed by a hydrolysis step, often using steam, to yield the dialkyl phosphate with good purity and minimal contamination from the corresponding trialkyl phosphate. organic-chemistry.orgthieme-connect.com This method is scalable and provides a cost-effective route to high-purity dialkyl phosphates. organic-chemistry.org
Similarly, phosphorus trichloride (PCl₃) can be employed for the synthesis of dialkyl hydrogen phosphonates, which can then be oxidized to the corresponding phosphates. The reaction of phosphorus trichloride with an alcohol can be conducted in the absence of a base, but this often leads to the formation of alkyl halides as byproducts. acs.org The order of addition of the reagents and the reaction temperature are critical parameters that influence the product distribution. acs.orgacs.org
Table 2: Key Parameters in Phosphorus Halide-Based Syntheses
| Parameter | Influence on the Reaction |
|---|---|
| Reagent Stoichiometry | The ratio of alcohol to phosphorus halide affects the degree of esterification and the formation of mono-, di-, or tri-substituted products. |
| Base | A tertiary amine is often used to scavenge the HCl produced during the reaction with phosphorus oxychloride, driving the reaction to completion. organic-chemistry.org |
| Solvent | An inert solvent like toluene is typically used to facilitate the reaction and control the temperature. organic-chemistry.org |
| Reaction Temperature | Careful control of the temperature is necessary to manage the exothermic nature of the reaction and prevent side reactions. |
| Hydrolysis/Oxidation | A final hydrolysis or oxidation step is required to obtain the desired dialkyl phosphate. organic-chemistry.orgthieme-connect.com |
Stepwise Synthesis from Monoalkyl Phosphate Intermediates
A stepwise approach allows for the controlled synthesis of unsymmetrical dialkyl phosphates and can be adapted for the preparation of dicetyl phosphate. This method begins with the synthesis of a monoalkyl phosphate, such as monocetyl phosphate. The monoalkyl phosphate can then be further esterified to yield the dialkyl phosphate.
One such method involves the direct esterification of a monoalkylphosphate with an alcohol under microwave irradiation, which can enhance the reaction rate and selectivity. nih.gov The monoesterification can be performed in the presence of an ionic liquid as a catalyst. nih.gov The resulting dialkyl phosphate can then be isolated. This stepwise approach provides a high degree of control over the final product structure.
Green Chemistry Principles in Dicetyl Phosphate, Sodium Salt Synthesis
The application of green chemistry principles to the synthesis of dicetyl phosphate, sodium salt, is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of production. This involves a holistic approach that considers the entire lifecycle of the product, from the sourcing of raw materials to the final chemical synthesis and waste management.
The primary feedstock for dicetyl phosphate is cetyl alcohol (1-hexadecanol), a fatty alcohol. A key green chemistry principle is the use of renewable resources. Cetyl alcohol is commonly derived from vegetable oils, such as palm or coconut oil, making it a plant-based, renewable raw material specialchem.com. This contrasts with feedstocks derived from finite petrochemical sources.
Glycerol, a co-product of biodiesel production from vegetable oils and animal fats, represents a significant and sustainable feedstock platform. frontiersin.org While not a direct precursor for dicetyl phosphate, its derivatives are central to the synthesis of other biologically important phospholipids (B1166683) like glycerol phosphates. mdpi.comgoogle.comwikipedia.orgwikipedia.org The enzymatic or chemical transformation of glycerol can yield various building blocks for chemical synthesis. The utilization of such bio-based platform chemicals is a cornerstone of sustainable feedstock strategies, aiming to create a circular bioeconomy where waste streams from one process become valuable inputs for another. foundationfar.org Research into using bio-based feedstocks is expanding, with a focus on converting materials like cellulose waste or 5-(hydroxymethyl)furfural (HMF) into valuable chemicals. rsc.orgmdpi.com
The table below illustrates the classification of feedstocks, highlighting the move towards more sustainable options in chemical synthesis.
| Feedstock Generation | Description | Examples Relevant to Surfactant Chemistry | Sustainability Aspect |
| First Generation | Directly sourced from food crops. | Vegetable oils (palm, coconut), sugars. | Renewable, but competes with food supply. |
| Second Generation | Sourced from non-food biomass and agricultural waste. | Lignocellulosic materials, waste cooking oils, glycerol from biodiesel production. frontiersin.orgmckinsey.com | Reduces waste, avoids competition with food crops. mckinsey.com |
| Third Generation | Sourced from algae (microalgae). researchgate.net | Algal oils. | High yield potential, does not require arable land. researchgate.net |
This table provides an overview of feedstock generations and their relevance to sustainable chemical production.
By sourcing cetyl alcohol from sustainably managed plant sources, the synthesis of dicetyl phosphate aligns with the green principle of using renewable feedstocks.
Traditional synthesis methods for dialkyl phosphates often involve harsh reagents and hazardous solvents. For instance, a common laboratory synthesis of dicetyl phosphate involves reacting cetyl alcohol with phosphorus oxychloride or phosphorus trichloride in a solvent like benzene (B151609) at elevated temperatures. guidechem.comchemicalbook.com Benzene is a known carcinogen and a volatile organic compound (VOC), making its use environmentally and occupationally hazardous.
Green chemistry seeks to replace such hazardous solvents with more benign alternatives or to eliminate the need for solvents altogether.
Key Strategies for Greener Reaction Conditions:
Solvent Substitution: Replacing hazardous solvents with "green" solvents such as water, supercritical fluids, or ionic liquids. While dicetyl phosphate's reactants have low water solubility, research into biphasic systems or phase-transfer catalysts could enable aqueous routes.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste, lowers costs, and simplifies purification. dntb.gov.ua High-temperature melt conditions or mechanochemical synthesis (ball milling) are examples of solvent-free techniques. acs.org Mechanochemistry, in particular, offers a sustainable alternative to traditional solvent-based processes by using mechanical energy to initiate reactions. acs.org
Catalysis: The use of catalysts can enable reactions to occur under milder conditions (lower temperature and pressure), often with greater selectivity, which reduces energy consumption and unwanted byproducts. nih.govresearchgate.net For esterification, solid acid catalysts can be employed, which are easily separated from the reaction mixture and can often be reused, minimizing waste. researchgate.netmdpi.com
The following table compares a traditional synthesis approach with potential green alternatives.
| Parameter | Traditional Method | Green Chemistry Alternative | Environmental Benefit |
| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃) guidechem.comchemicalbook.com | Phosphoric acid (H₃PO₄), Polyphosphoric acid | Avoids corrosive and hazardous reagents. |
| Solvent | Benzene, Toluene guidechem.comchemicalbook.comresearchgate.net | Solvent-free (melt conditions), Supercritical CO₂ | Eliminates or reduces the use of toxic VOCs. dntb.gov.ua |
| Catalyst | None (direct reaction) | Reusable solid acid catalyst (e.g., zeolites, ion-exchange resins) nih.govresearchgate.net | Facilitates catalyst recovery and reuse, reducing waste. mdpi.com |
| Energy Input | Reflux temperature (e.g., 80°C in benzene) guidechem.com | Potentially lower temperatures with effective catalysis; mechanochemical energy. acs.org | Reduced energy consumption and greenhouse gas emissions. |
This interactive table contrasts traditional and green synthesis parameters for producing phosphate esters.
By minimizing or eliminating solvent use and employing catalysis, the synthesis of dicetyl phosphate can be made significantly more environmentally friendly. google.comnih.gov
A core principle of green chemistry is designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. wordpress.com This concept is quantified by the metric of "atom economy". wikipedia.org
Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.orgyoutube.com
Reactions with high atom economy are inherently more efficient and generate less waste. acs.org Addition reactions, for example, have a 100% atom economy, while substitution and elimination reactions generate stoichiometric byproducts that constitute waste. youtube.com
Consider the traditional synthesis of dicetyl phosphate (the free acid) from cetyl alcohol and phosphorus oxychloride:
3 C₁₆H₃₃OH + POCl₃ → (C₁₆H₃₃O)₂PO(OH) + C₁₆H₃₃Cl + 2 HCl (This represents a possible, albeit complex, reaction outcome. For simplicity, let's analyze the formation of the triester intermediate which then hydrolyzes, or a direct reaction forming the diester and HCl)
A more direct, though simplified, reaction for atom economy calculation using phosphorus oxychloride is:
2 C₁₆H₃₃OH + POCl₃ → (C₁₆H₃₃O)₂POCl + 2 HCl (Followed by hydrolysis: (C₁₆H₃₃O)₂POCl + H₂O → (C₁₆H₃₃O)₂PO(OH) + HCl)
The waste products (HCl) significantly lower the atom economy. A greener alternative would be the direct esterification of cetyl alcohol with phosphoric acid:
2 C₁₆H₃₃OH + H₃PO₄ → (C₁₆H₃₃O)₂PO(OH) + 2 H₂O
In this idealized reaction, the only byproduct is water, leading to a much higher atom economy. However, such direct esterifications can be challenging, often requiring high temperatures and catalysts to drive the reaction to completion by removing the water formed. google.com
The table below provides a theoretical comparison of atom economy for these two pathways.
| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Phosphorus Oxychloride Route | 2x Cetyl Alcohol (242.44 g/mol ), 1x POCl₃ (153.33 g/mol ) | 1x Dicetyl Phosphate (546.85 g/mol ) | 3x HCl (36.46 g/mol ) | ~53% (based on intermediate hydrolysis) |
| Direct Esterification Route | 2x Cetyl Alcohol (242.44 g/mol ), 1x H₃PO₄ (98.00 g/mol ) | 1x Dicetyl Phosphate (546.85 g/mol ) | 2x H₂O (18.02 g/mol ) | ~94% |
This table calculates and compares the theoretical atom economy for different synthetic routes to dicetyl phosphate.
Strategies for waste reduction in the synthesis of dicetyl phosphate, sodium salt, include:
Optimizing Reaction Selectivity: Using catalysts and reaction conditions that favor the formation of the desired dicetyl phosphate over mono- or tri-cetyl phosphates, thus minimizing separation waste.
Byproduct Valorization: Finding uses for any byproducts generated. In the direct esterification route, the byproduct is water, which is benign. In other processes, byproducts might be converted into other useful chemicals. researchgate.netnih.govnih.gov
Catalyst Recycling: Employing heterogeneous catalysts that can be easily filtered out and reused for multiple reaction cycles reduces solid waste and process costs. mdpi.com
By focusing on atom economy and designing processes that minimize byproducts, the synthesis of dicetyl phosphate, sodium salt, can be made more sustainable and economically viable.
Chemical Reactivity and Mechanistic Investigations of Dicetyl Phosphate, Sodium Salt
Hydrolytic Pathways and Kinetics
Hydrolysis of dialkyl phosphates like dicetyl phosphate (B84403) involves the cleavage of the P-O ester bond and can be catalyzed by acids, bases, or metal ions. The underlying mechanisms of this cleavage are a subject of detailed mechanistic investigation.
The hydrolysis of phosphate esters is subject to both acid and base catalysis, with distinct mechanisms for each.
Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of a dialkyl phosphate proceeds through protonation of the phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. youtube.com For dialkyl esters, the reaction can proceed via cleavage of the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. nih.gov
AAc2 mechanism: This pathway involves a bimolecular nucleophilic attack by water on the protonated phosphorus center, leading to P-O bond cleavage. nih.gov
AAl1 mechanism: This unimolecular pathway involves the formation of a carbocation after the protonated ester oxygen departs, leading to C-O bond cleavage. nih.gov Given that the cetyl group is a primary alkyl chain, the formation of a primary carbocation would be highly unstable, making this pathway less likely than an SN2-type mechanism.
AAl2 mechanism: This is a bimolecular mechanism involving nucleophilic attack by water on the α-carbon of the alkyl group, resulting in C-O bond cleavage. nih.gov
The rate of acid-catalyzed hydrolysis is influenced by the structure of the alkyl group. For instance, studies on other dialkyl phosphonates have shown that esters with secondary alkyl groups (like isopropyl) hydrolyze faster than those with primary alkyl groups (like methyl) under acidic conditions, which is attributed to the greater stability of the secondary carbocation in pathways involving C-O cleavage. nih.govmdpi.com
Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient phosphorus atom. chemistrysteps.comyoutube.com This is generally a more straightforward process than acid catalysis as it does not require prior protonation to activate the substrate. youtube.com The reaction proceeds through a pentacoordinate transition state or intermediate, resulting in the cleavage of the P-O bond and the formation of a phosphate monoester and an alcohol (in this case, cetyl alcohol). nih.gov The process is effectively irreversible because the resulting carboxylic acid (in the context of carboxylate esters) or phosphate monoester is deprotonated by the strong base, forming a resonance-stabilized anion that is no longer electrophilic. chemistrysteps.com In contrast to acid catalysis, steric hindrance plays a more significant role in base-catalyzed hydrolysis; for example, methyl esters react substantially faster than more sterically hindered isopropyl esters. nih.govmdpi.com
Metal ions can significantly accelerate the hydrolysis of phosphate esters, a principle that is fundamental to the function of many enzymes (metalloenzymes). frontiersin.orgnih.govnih.gov The catalytic roles of metal ions are multifaceted and can include: frontiersin.orgnih.gov
Lewis Acid Activation: The metal ion coordinates to the non-bridging oxygen atoms of the phosphate group. This coordination polarizes the P=O bond, withdrawing electron density and increasing the positive charge on the phosphorus atom, thereby activating it for nucleophilic attack. frontiersin.org
Delivering the Nucleophile: A metal-bound water molecule is more acidic than free water, facilitating its deprotonation to form a metal-bound hydroxide ion (M-OH⁻). This hydroxide is a potent nucleophile that is positioned favorably to attack the phosphorus center. frontiersin.orgnih.gov
Stabilizing the Leaving Group: The metal ion can coordinate to the oxygen of the leaving alcohol (alkoxide), stabilizing the developing negative charge in the transition state and making it a better leaving group. frontiersin.org
Charge Neutralization: The positive charge of the metal ion stabilizes the negative charges of the transition states and intermediates formed during the reaction. frontiersin.org
Both divalent (e.g., Zn²⁺, Cu²⁺, Co²⁺) and tetravalent (e.g., Ce⁴⁺, Zr⁴⁺) metal ions have been shown to catalyze phosphate ester hydrolysis. frontiersin.org Often, the catalytic mechanism involves the cooperative action of two or more metal ions, where one metal ion activates the phosphate and another provides the nucleophilic hydroxide. buffalo.edunih.gov
The cleavage of the phosphoester bond during hydrolysis is generally understood to occur on a spectrum between two mechanistic extremes: associative and dissociative pathways. acs.orgresearchgate.net
Associative Mechanism (AN+DN or SN2-like): This mechanism is characterized by the nucleophile (e.g., water or hydroxide) attacking the phosphorus center before the leaving group departs. acs.orgresearchgate.net This pathway proceeds through a high-energy pentacovalent phosphorane species, which can be either a transition state (in a concerted reaction) or a true intermediate (in a stepwise reaction). acs.orgnih.gov In a concerted associative reaction, bond formation and bond cleavage occur simultaneously. ufl.edu Inversion of configuration at the phosphorus center is often indicative of an associative pathway. acs.org
Dissociative Mechanism (DN+AN or SN1-like): In this pathway, the bond to the leaving group breaks first, leading to the formation of a transient, highly reactive metaphosphate anion (PO₃⁻) intermediate. acs.org This intermediate is then rapidly captured by a nucleophile. acs.org Dissociative mechanisms are often characterized by racemization at the phosphorus center, as the planar metaphosphate can be attacked from either face. acs.org
For many phosphate monoester and diester hydrolysis reactions in aqueous solution, the energy barriers for both associative and dissociative pathways are found to be quite similar. acs.orgacs.org The preferred mechanism can be subtly influenced by the specific substrate, the nature of the leaving group, the nucleophile, and the electrostatic environment provided by solvents or an enzyme active site. acs.orgacs.org
Table 1: Comparison of Associative and Dissociative Mechanisms for P-O Bond Cleavage
| Feature | Associative Mechanism (SN2-like) | Dissociative Mechanism (SN1-like) |
| Timing of Events | Nucleophilic attack occurs before or concurrently with leaving group departure. acs.org | Leaving group departs before nucleophilic attack. acs.org |
| Key Intermediate | Pentacovalent phosphorane (can be a transition state or a stable intermediate). acs.orgnih.gov | Transient metaphosphate anion (PO₃⁻). acs.org |
| Bonding in TS | Partial bonds to both the incoming nucleophile and the outgoing leaving group. ufl.edu | Primarily involves cleavage of the bond to the leaving group. |
| Stereochemistry | Typically results in inversion of configuration at the phosphorus center. acs.org | Typically results in racemization (loss of stereochemistry). acs.org |
| Analogy | SN2 reaction at carbon. nih.gov | SN1 reaction at carbon. |
Nucleophilic Substitution Reactions
Phosphate esters like dicetyl phosphate can undergo nucleophilic substitution through two distinct processes: attack at the electrophilic phosphorus center, leading to P-O cleavage, or attack at the α-carbon of the alkyl chain, leading to O-C cleavage. thieme-connect.de
This is the most common pathway for the reaction of phosphate esters. mdpi.comthieme-connect.de The reaction is a bimolecular nucleophilic substitution (SN2) at the phosphorus atom. thieme-connect.deru.nl A nucleophile attacks the phosphorus, forming a pentacoordinate trigonal bipyramidal transition state where the incoming nucleophile and the outgoing leaving group occupy the apical positions. nih.govthieme-connect.de The reaction culminates in the expulsion of one of the cetyl alcohol (cetoxide) leaving groups. The mechanism is influenced by the nature of the nucleophile, the leaving group, and the solvent. ru.nl Stronger nucleophiles generally accelerate the reaction.
In this alternative pathway, the phosphate moiety acts as the leaving group, and the nucleophilic attack occurs at the carbon atom attached to the ester oxygen. nih.govthieme-connect.de This C-O bond cleavage can proceed via SN1 or SN2 mechanisms. ksu.edu.sa
SN2 Mechanism: A nucleophile directly attacks the α-carbon of the cetyl group, displacing the phosphate anion in a single, concerted step. ksu.edu.sa This mechanism is favored for primary alkyl halides and related substrates, such as the primary cetyl group in dicetyl phosphate, because there is minimal steric hindrance to the backside attack of the nucleophile. ksu.edu.sa Weakly basic but strong nucleophiles, such as iodide (I⁻) or thiolate (RS⁻), are particularly effective at promoting this type of cleavage. thieme-connect.de
SN1 Mechanism: This mechanism involves a two-step process starting with the departure of the phosphate leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ksu.edu.sa The SN1 pathway is favored for substrates that can form stable carbocations (e.g., tertiary, allylic, or benzylic). The cetyl group is a primary alkyl group, and the formation of a primary carbocation is energetically highly unfavorable. Therefore, an SN1 mechanism for O-C cleavage in dicetyl phosphate is considered highly unlikely.
Table 2: Comparison of Nucleophilic Attack Pathways for Dicetyl Phosphate
| Feature | Attack at Phosphorus (P-O Cleavage) | Attack at Alkyl Carbon (O-C Cleavage) |
| Electrophilic Center | Phosphorus atom | α-Carbon of the cetyl group |
| Bond Cleaved | P-OC₁₆H₃₃ | PO-C₁₆H₃₃ |
| Leaving Group | Cetoxide (C₁₆H₃₃O⁻) | Dicetyl phosphate anion |
| Common Mechanism | SN2-type at phosphorus thieme-connect.deru.nl | SN2 at carbon (SN1 highly unlikely for primary alkyl) thieme-connect.deksu.edu.sa |
| Intermediate/TS | Pentacoordinate trigonal bipyramidal transition state/intermediate. nih.gov | SN2: Trigonal bipyramidal transition state at carbon.SN1: Primary carbocation intermediate (unfavorable). |
| Favored by | Strong nucleophiles (e.g., OH⁻). | Strong, weakly basic nucleophiles (e.g., I⁻, RS⁻). thieme-connect.de |
Factors Influencing Reaction Mechanisms and Rates
The chemical reactivity of dicetyl phosphate, sodium salt, a dialkyl phosphate ester, is significantly governed by the conditions of the reaction medium and the nature of the reacting species. Key factors include the pH and composition of the solvent environment, as well as the structural characteristics and charge of the substrate it interacts with. These factors can alter reaction pathways, influence the stability of transition states, and ultimately determine the rate at which reactions such as hydrolysis or phosphoryl transfer occur.
Influence of pH and Solvent Environment
The ambient pH and the surrounding solvent play a critical role in dictating the reaction kinetics of phosphate esters. They affect the protonation state of the phosphate group and mediate the energetics of the reaction pathway.
The rate of hydrolysis of phosphate esters is highly dependent on pH. For instance, studies on fructooligosaccharides, which also involve phosphoryl groups, have shown that hydrolysis is significantly more rapid under acidic conditions compared to neutral or basic environments. nih.gov The extent of hydrolysis decreases as the pH value increases. nih.gov Similarly, kinetic studies of other organophosphates demonstrate a clear relationship between the hydrolysis rate constant and the concentration of H⁺ ions, with the reaction following pseudo-first-order kinetics at a constant pH. e3s-conferences.org For dicetyl phosphate, which is known to be negatively charged at a pH above 2, variations in pH will alter the degree of protonation of the phosphate headgroup, thereby influencing its nucleophilicity and its interaction with electrophiles and solvent molecules. The properties and stability of vesicles formed from dihexadecyl phosphate are also known to be pH-dependent, which in turn affects the reactivity of the molecules within these assemblies. acs.org
The solvent environment profoundly impacts the reaction rates and mechanisms of phosphate esters. The polarity, viscosity, and protic or aprotic nature of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents. nih.govlibretexts.orgajpojournals.org Generally, polar solvents are effective at stabilizing charged intermediates and transition states that occur in polar reactions, which can enhance the reaction rate. researchgate.net
However, the effect is nuanced for phosphate esters. The hydrolysis of some phosphate monoester monoanions is significantly faster in the highly polar solvent water compared to less polar alcohols like tert-butyl alcohol. nih.gov In contrast, the hydrolysis of an unactivated phosphate diester, which is structurally more analogous to dicetyl phosphate, was found to be dramatically faster in non-polar aprotic solvents. Research on dineopentyl phosphate showed that its hydrolysis rate constant at 25°C was accelerated by factors of 5 x 10⁵ in acetone (B3395972) and 2 x 10⁹ in cyclohexane (B81311) compared to water. frontiersin.org This acceleration in less polar solvents is often attributed to the destabilization of the negatively charged nucleophile (e.g., water or hydroxide) in the ground state due to poorer solvation, making it more reactive. frontiersin.org The addition of polar aprotic co-solvents can also lead to massive rate increases; for example, the hydrolysis rate of p-nitrophenyl phosphate dianion increases 10⁶–10⁷-fold in >95% aqueous dimethyl sulfoxide (B87167) (DMSO) compared to pure water. nih.gov
| Phosphate Ester Type | Solvent 1 | Solvent 2 | Relative Rate (Solvent 2 vs. Solvent 1) | Reference |
|---|---|---|---|---|
| Phosphate Monoester Monoanion | tert-Butyl Alcohol | Water | ~14x faster | nih.gov |
| Dineopentyl Phosphate (Diester) | Water | Acetone | ~500,000x faster | frontiersin.org |
| Dineopentyl Phosphate (Diester) | Water | Cyclohexane | ~2,000,000,000x faster | frontiersin.org |
| p-Nitrophenyl Phosphate Dianion | Water | >95% aq. DMSO | ~10,000,000x faster | nih.gov |
Substrate Structural Effects and Charge State
The structure and electrostatic properties of the reacting substrate are fundamental in determining the feasibility, mechanism, and rate of its reaction with dicetyl phosphate, sodium salt.
The charge state of both the phosphate group and the substrate is a critical determinant of reactivity, primarily through electrostatic interactions. Dicetyl phosphate carries a negative charge on its phosphate headgroup under most physiological and formulation conditions. mdpi.com This inherent negative charge will favor interactions with positively charged (cationic) or polar substrates through electrostatic attraction, while repelling negatively charged (anionic) species. In enzymatic systems, the phosphodianion group is often crucial for substrate binding and turnover, highlighting the importance of the phosphate's charge state in achieving a reactive conformation. nih.gov The stability of phosphate-containing molecules like nucleotides is also substantially affected by the uncompensated negative charge on the phosphate group, which influences molecular conformation and, by extension, reactivity. nih.gov
Research on variable-charge surfaces demonstrates this principle effectively. The protonation of oxide surfaces to generate a positive charge significantly enhances the adsorption and retention of phosphate anions. mdpi.com This indicates that a substrate with a positive charge or localized positive charge density would be more likely to approach and react with the anionic dicetyl phosphate headgroup.
Supramolecular Chemistry and Self Assembly of Dicetyl Phosphate, Sodium Salt Systems
Formation and Structural Characterization of Aggregates
The geometry of the dicetyl phosphate (B84403), sodium salt molecule, with its two long hydrophobic tails and a relatively small hydrophilic head group, predisposes it to form bilayer structures rather than spherical micelles.
While single-chain surfactants commonly form spherical or cylindrical micelles, the packing parameter of double-chain amphiphiles like dicetyl phosphate generally favors the formation of lamellar (bilayer) structures. The cross-sectional area of the two alkyl chains is significantly larger than that of the phosphate head group, making it sterically difficult to pack into a spherical micelle without creating unfavorable voids in the hydrophobic core. Therefore, the formation of simple micellar structures by pure dicetyl phosphate, sodium salt is less common, and it is more likely to directly form vesicular structures.
Dicetyl phosphate is widely utilized as a key component in the formation of vesicular systems, particularly liposomes and niosomes, where it contributes to the stability and surface charge of the vesicle.
Liposomes are vesicles composed of one or more lipid bilayers. Dicetyl phosphate is often incorporated into phospholipid bilayers to impart a negative surface charge. nih.gov This negative charge creates electrostatic repulsion between the vesicles, preventing their aggregation and fusion, thereby enhancing the colloidal stability of the liposomal formulation.
Niosomes are vesicular structures analogous to liposomes, but they are composed of non-ionic surfactants instead of phospholipids (B1166683). Dicetyl phosphate is frequently added to niosomal formulations as a charge-inducing agent. rjtcsonline.comeijppr.comnih.gov The inclusion of the anionic dicetyl phosphate provides the niosomes with a negative charge, which, similar to its role in liposomes, prevents aggregation and improves stability. nih.gov For example, niosomes have been prepared using Span 20, cholesterol, and dicetyl phosphate in varying molar ratios. nih.gov
The structural characteristics of these vesicles, such as their size and lamellarity, can be controlled by the preparation method. Techniques like the thin-film hydration method followed by extrusion are commonly employed. rjtcsonline.com In this method, the components, including dicetyl phosphate, are dissolved in an organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film with an aqueous solution leads to the spontaneous formation of vesicles. rjtcsonline.com
The formation of vesicles from amphiphilic molecules is a complex process. When a thin film of lipids or surfactants is hydrated, the bilayers swell and detach from the substrate, eventually closing upon themselves to form vesicles. rjpdft.com This process is driven by the minimization of the energetically unfavorable exposure of the hydrophobic edges of the bilayer to water.
While the "bridging dimer mechanism" is a concept in vesicle fusion where two vesicles are linked, the initial formation of vesicles from monomers or smaller aggregates is a self-assembly process. A more relevant concept in the context of certain vesicle formation pathways is the potential for hydrogen bonding between protonated and unprotonated head groups to act as a "bridge," facilitating the formation of a bilayer structure. However, specific studies detailing a "bridging dimer mechanism" for the initial formation of vesicles from dicetyl phosphate, sodium salt are not prominent in the available literature. The primary mechanism remains the thermodynamically driven self-assembly of the amphiphiles into closed bilayer structures to minimize hydrophobic exposure.
Vesicular Architectures (Liposomes and Niosomes)
Influence of Co-Lipids and Additives (e.g., Cholesterol, Charge Inducers)
The self-assembly of dicetyl phosphate, sodium salt into vesicular structures is significantly influenced by the presence of co-lipids and other additives. These components can modulate the physicochemical properties of the resulting membranes, such as their stability, fluidity, and surface charge.
Cholesterol: A critical additive in many liposomal formulations containing dicetyl phosphate is cholesterol. Cholesterol is known to increase the packing of phospholipids, which in turn reduces the permeability of the bilayer to solutes and can prevent particle aggregation researchgate.net. In liposomes composed of egg-phosphatidylcholine and dihexadecyl-phosphate, the inclusion of cholesterol has been shown to increase water penetration in the polar region of the bilayer while influencing structural changes in the hydrophobic core researchgate.net. Specifically, studies using electron spin resonance (ESR) spectroscopy on multilamellar liposomes of egg-phosphatidylcholine, cholesterol, and dicetyl phosphate revealed that cholesterol's presence leads to an increased amplitude of librational motion of spin probes within the hydrophobic core researchgate.net. This suggests a more dynamic environment in that region. However, cholesterol generally decreases the fluidity of membranes made from unsaturated lipids while it can increase the fluidity of those made from saturated lipids below their phase transition temperature researchgate.netnih.gov. The molar ratio of cholesterol is a crucial factor, with studies often utilizing ratios of lipid to cholesterol such as 2:1 or 1:1 to achieve stable formulations nih.gov. For instance, in liposomes made of dimyristoyl-lecithin, cholesterol, and dicetyl phosphate, a molar ratio of 7:2:1 was used to prepare both multilamellar and unilamellar vesicles nih.gov.
Charge Inducers: Dicetyl phosphate itself acts as a negative charge-inducing agent. The phosphate group imparts a negative surface charge to vesicles, which is crucial for preventing aggregation and fusion of the vesicles due to electrostatic repulsion rsc.org. This stabilizing effect is a key reason for its inclusion in many vesicular formulations, including niosomes rsc.orgnih.gov. The negative zeta potential imparted by dicetyl phosphate is a key indicator of this charge induction rsc.org. In some formulations, other charged molecules can be included. For example, the incorporation of stearylamine can induce a positive charge, which has been shown to increase the entrapment of certain drugs, whereas dicetyl phosphate's negative charge decreased the entrapment of the same drug researchgate.net.
The table below summarizes the influence of common additives on dicetyl phosphate-containing vesicular systems.
| Additive | Molar Ratio (Example) | Effect on Vesicle Properties | Reference |
| Cholesterol | Dimyristoyl-lecithin:Cholesterol:Dicetyl phosphate (7:2:1) | Increases packing of phospholipids, reduces bilayer permeability, influences membrane fluidity. | researchgate.netnih.gov |
| Cholesterol | Egg-PC:DHP (7:1) with varying cholesterol | Increases water penetration in the polar region of the bilayer and affects the hydrophobic core's structure. | researchgate.net |
| Dicetyl Phosphate | 10 mol% in niosomes | Acts as a negative charge inducer, preventing aggregation and imparting stability with minimal effect on membrane fluidity. | researchgate.netrsc.org |
| Stearylamine | N/A | Acts as a positive charge inducer, can increase entrapment of certain drugs. | researchgate.net |
Unilamellarity and Multilamellarity
Dicetyl phosphate, sodium salt can self-assemble into both unilamellar and multilamellar vesicles (ULVs and MLVs, respectively) in aqueous solutions. A unilamellar vesicle consists of a single lipid bilayer enclosing an aqueous core, whereas a multilamellar vesicle is composed of multiple concentric bilayers, similar to an onion structure wikipedia.org.
The formation of either unilamellar or multilamellar structures can be controlled by the preparation method. For instance, in a study comparing the efficacy of liposomal preparations, both MLVs and ULVs were successfully prepared with a composition of dimyristoyl-lecithin, cholesterol, and dicetyl phosphate in a 7:2:1 molar ratio nih.gov. The structural differences between these vesicles were confirmed by electron microscopy nih.gov.
The lamellarity of the vesicles plays a significant role in their properties and applications. For example, the magnitude of the immune response generated by an antigen associated with these vesicles was found to be dependent on their structure, with the unilamellar vesicles inducing a significantly higher response compared to the multilamellar ones nih.gov. This suggests that the arrangement of the lipid bilayers affects how the vesicles interact with biological systems nih.gov.
The stability and physical characteristics of these vesicles are key design criteria. For stable unilamellar vesicles, lipids with low bending rigidity are often required, and their dimensions typically exceed a few hundred nanometers in radii nih.gov. In contrast, multilamellar vesicles with a large number of layers and small core radii (less than 100 nm) tend to exhibit greater structural integrity nih.gov.
The table below provides a comparison of key features of unilamellar and multilamellar vesicles containing dicetyl phosphate.
| Feature | Unilamellar Vesicles (ULVs) | Multilamellar Vesicles (MLVs) | Reference |
| Structure | A single lipid bilayer. | Multiple concentric lipid bilayers. | nih.govwikipedia.org |
| Preparation | Can be formed from MLVs by sonication or extrusion. | Often form spontaneously upon hydration of a dry lipid film. | nih.gov |
| Stability | Stability is dependent on factors like lipid composition and size. | Generally possess greater structural integrity, especially with many layers. | nih.gov |
| Biological Interaction | Can induce a higher specific antibody formation when used as an adjuvant. | Also effective as an adjuvant, but may induce a lower response than ULVs. | nih.gov |
Liquid Crystalline Phases (Lamellar, Vesicular Structures)
Amphiphilic molecules like dicetyl phosphate, sodium salt, when dispersed in water, can self-assemble into various liquid crystalline phases. This behavior is driven by the hydrophobic effect, where the hydrophobic alkyl chains minimize contact with water, while the hydrophilic phosphate headgroups remain exposed to the aqueous environment researchgate.net.
The most common liquid crystalline phase formed by such double-chain amphiphiles is the lamellar phase (Lα). In this phase, the molecules are arranged in bilayers, with the hydrophobic tails oriented towards the interior of the bilayer and the hydrophilic heads facing the surrounding water. These bilayers are stacked in a one-dimensional array, separated by layers of water. At higher concentrations, this lamellar structure can be quite extensive, resembling neat soap structures researchgate.net.
These lamellar sheets can close upon themselves to form spherical structures known as vesicles or liposomes. Therefore, the vesicular structures (both unilamellar and multilamellar) discussed previously are a manifestation of the lamellar liquid crystalline phase of the constituent amphiphiles. The fluidity and order of the molecules within these bilayers are characteristic of a liquid crystalline state, meaning they have long-range orientational order but lack positional order, allowing for lateral diffusion of the lipid molecules within the plane of the membrane merckgroup.com. The specific type of liquid crystalline phase (e.g., nematic, smectic) depends on the degree of molecular order dakenchem.comlibretexts.org. The lamellar phase of lipid bilayers is analogous to a smectic liquid crystal phase, where molecules are arranged in layers tcichemicals.com.
Supported Lipid Bilayers and Monolayer Formation at Solid-Liquid Interfaces
Beyond self-assembly in bulk aqueous solution, dicetyl phosphate can also form organized structures at interfaces. This includes the formation of monolayers at the air-water or liquid-liquid interface and the creation of supported lipid bilayers (SLBs) on solid substrates.
Monolayer Formation: Dihexadecyl phosphate (the protonated form of the salt) is known to form stable monolayers at the air-water interface acs.org. These monolayers can be characterized by their surface pressure-area isotherms, which provide information about the packing and phase behavior of the molecules in two dimensions. The formation of such monolayers is a prerequisite for creating multilayered structures using techniques like the Langmuir-Blodgett method. Monolayers of phospholipids can also spontaneously assemble at liquid-liquid interfaces dtic.mil.
The table below outlines the characteristics of monolayers and supported lipid bilayers formed from dicetyl phosphate.
| Assembly Type | Interface | Formation Method | Key Characteristics |
| Monolayer | Air-water or Liquid-liquid | Spreading from a solution, Langmuir-Blodgett technique. | Forms a two-dimensional ordered structure with controlled packing density. |
| Supported Lipid Bilayer (SLB) | Solid-liquid | Vesicle fusion onto a hydrophilic substrate. | A planar bilayer structure that mimics a cell membrane surface; fluidity of the lipids is often retained. |
Dynamic Processes and Phase Behavior
Temperature-Induced Vesicle-to-Gel Phase Transitions
The self-assembled structures of dicetyl phosphate, sodium salt, particularly when in mixed lipid systems, exhibit temperature-dependent phase behavior. A key transition is the main phase transition (Tm), where the lipid bilayers transform from a more ordered, rigid "gel" state (Lβ) at lower temperatures to a more fluid, disordered "liquid-crystalline" state (Lα) at higher temperatures.
In a study on liposomes composed of dipalmitoyl phosphatidylcholine (DPPC), dicetyl phosphate was found to influence the thermal phase transition of the primary lipid nih.gov. The presence of dicetyl phosphate in these liposomes affected their phase transition temperature. This demonstrates that dicetyl phosphate, when incorporated into a bilayer, can modify the collective thermal properties of the membrane.
For vesicles made of dimyristoylphosphatidylcholine (B1235183) (DMPC), cholesterol, and a constant amount of dicetyl phosphate (5.9 mol%), a distinct peak in glucose permeability was observed at 24 °C, which corresponds to the main phase transition temperature of DMPC researchgate.net. This peak in permeability at the phase transition temperature is a well-known phenomenon, attributed to packing defects at the interfaces between coexisting gel and liquid-crystalline domains researchgate.net.
While direct studies on the vesicle-to-gel transition of pure dicetyl phosphate, sodium salt vesicles are not as common, the behavior of similar single-chain monoalkyl phosphates suggests that such transitions are a characteristic feature. For instance, sodium monododecylphosphate vesicles undergo a reversible, temperature-induced transition to an α-gel phase rsc.org.
The table below presents data on the phase transition behavior of lipid systems containing dicetyl phosphate.
| Lipid System | Transition Temperature (Tm) | Method of Detection | Influence of Dicetyl Phosphate | Reference |
| Dipalmitoyl phosphatidylcholine (DPPC) liposomes | Modified by GCP addition | Light-scattering and osmotic behavior | The presence of dicetyl phosphate affects the phase transition temperature. | nih.gov |
| Dimyristoylphosphatidylcholine (DMPC)/Cholesterol/Dicetyl Phosphate | ~24 °C | Glucose permeability measurement | Dicetyl phosphate is a component of the system exhibiting a sharp permeability increase at the Tm of DMPC. | researchgate.net |
Studies of Membrane Fluidity and Permeability within Self-Assembled Structures
The fluidity and permeability of membranes formed by dicetyl phosphate, sodium salt are critical properties that dictate their functionality, especially in applications like drug delivery. These properties are heavily influenced by the composition of the bilayer, including the presence of co-lipids like cholesterol, and by external factors such as temperature.
Membrane Fluidity: Membrane fluidity refers to the viscosity of the lipid bilayer and the freedom of movement of the lipid molecules. In a study using electron spin resonance (ESR) with spin-labeled fatty acids, it was found that in niosomes made of sorbitan (B8754009) monostearate (Span 60) and cholesterol, the addition of dicetyl phosphate at 10 mol% had a minimal effect on the membrane fluidity throughout the bilayer researchgate.net. This suggests that in this particular system, dicetyl phosphate primarily acts as a stabilizer without significantly altering the dynamic properties of the membrane core researchgate.net. However, the fluidity of lipid bilayers is known to be a key factor in controlling protein adsorption and the subsequent cellular uptake of liposomes nih.gov.
Membrane Permeability: Membrane permeability describes the rate at which molecules can pass through the lipid bilayer. Studies on multilamellar liposomes composed of egg lecithin, dicetyl phosphate, and various sterols measured the efflux of Sodium-22 (²²Na) as an indicator of permeability cdnsciencepub.com. The results showed that different sterols had varying effects on sodium permeability, and this did not always correlate directly with their effects on the motion of the lipid chains (fluidity) cdnsciencepub.com. This suggests that permeability is not solely dependent on membrane fluidity but may also be influenced by factors like the partitioning of ions between the membrane and the aqueous phase cdnsciencepub.com.
In another study, the permeability of vesicles composed of dimyristoylphosphatidylcholine (DMPC), varying amounts of cholesterol, and a constant 5.9 mol% of dicetyl phosphate to glucose was investigated researchgate.net. The permeability was found to be maximal at the phase transition temperature of DMPC (24 °C). Increasing the cholesterol content in the bilayer reduced this peak permeability, making the membrane less leaky researchgate.net. This is consistent with the role of cholesterol in increasing the packing of lipid molecules and reducing the permeability of the bilayer researchgate.net.
The table below summarizes findings on the fluidity and permeability of membranes containing dicetyl phosphate.
| System Composition | Measured Property | Key Finding | Reference |
| Span 60/Cholesterol/Dicetyl Phosphate Niosomes | Membrane Fluidity | Dicetyl phosphate (10 mol%) had a minimal effect on membrane fluidity. | researchgate.net |
| Egg Lecithin/Dicetyl Phosphate/Sterol Liposomes | ²²Na Permeability | Sterol effects on permeability did not directly correlate with their effects on lipid chain motion. | cdnsciencepub.com |
| DMPC/Cholesterol/Dicetyl Phosphate Vesicles | Glucose Permeability | Permeability peaked at the main phase transition temperature of DMPC; increasing cholesterol reduced this permeability. | researchgate.net |
Colloidal Science and Interfacial Phenomena of Dicetyl Phosphate, Sodium Salt
Emulsion Stabilization Mechanisms
The stability of emulsions formulated with dicetyl phosphate (B84403), sodium salt arises from a combination of electrostatic forces and the formation of complex, structured phases at the oil-water interface and within the continuous phase. These mechanisms create a robust barrier that prevents droplets from approaching and merging.
As an anionic surfactant, dicetyl phosphate, sodium salt dissociates in aqueous solutions, yielding a negatively charged dihexadecyl phosphate ion and a sodium counter-ion. chemgulf.comnih.gov In an oil-in-water (O/W) emulsion, these negatively charged phosphate head groups orient towards the water phase, adsorbing onto the surface of the dispersed oil droplets. chemgulf.com This process imparts a significant negative surface charge to each droplet.
According to DLVO (Derjaguin-Landau-Verwey-Overbeek) theory, this surface charge creates a long-range electrostatic repulsive force between the droplets. chemgulf.comresearchgate.net This repulsion acts as an energy barrier, preventing the droplets from approaching one another closely enough to aggregate, thereby significantly enhancing the kinetic stability of the emulsion. chemgulf.comnih.gov The strength of this repulsion is a critical factor in preventing the initial stages of emulsion breakdown, such as flocculation. researchgate.net
Table 1: Factors Influencing Electrostatic Repulsion in Emulsions
| Factor | Description | Impact on Stability |
| Ionic Strength | Concentration of salts in the aqueous phase. | High salt concentrations can screen the surface charge, reducing the electrostatic repulsion and potentially leading to instability. nih.gov |
| pH of Continuous Phase | Affects the degree of ionization of the phosphate head groups. | pH changes can alter the surface charge density, thereby modifying the repulsive forces between droplets. nih.gov |
| Surfactant Concentration | Amount of dicetyl phosphate, sodium salt available. | Sufficient concentration is required to fully cover the droplet surfaces and establish a strong repulsive charge. |
Beyond simple electrostatic repulsion, the primary stabilization mechanism for phosphate-based emulsifiers like dicetyl phosphate, sodium salt is explained by the gel-network theory. dsm.com This theory posits that the emulsifier, often in combination with a lipophilic co-emulsifier (like a fatty alcohol), forms a liquid crystalline (LC) gel network within the continuous aqueous phase. dsm.com
This network is composed of ordered, membrane-like structures, typically lamellar liquid crystals, which envelop the oil droplets and extend throughout the water phase. dsm.comhyomen.org These structures are highly effective at immobilizing both the dispersed oil droplets and the continuous water phase, which dramatically increases the emulsion's viscosity and confers a high degree of stability. dsm.comjc-dermalabo.jp Research on the closely related potassium cetyl phosphate has shown that these emulsifiers form very dense, packed lamellar structures with layers of water in between. dsm.com
A key feature observed in these systems is the formation of micro-domains. dsm.com These are discrete, ordered regions within the liquid crystalline network that exhibit a specific charge distribution. This charge pattern leads to the repulsion of individual vesicles and droplets within the network, providing an additional layer of stabilization against coalescence and ensuring the long-term integrity of the emulsion. dsm.com
Table 2: Characteristics of Liquid Crystal Structures in Emulsion Stabilization
| Structure Type | Description | Role in Stability |
| Lamellar Liquid Crystal | Bilayer sheets of surfactant molecules separated by layers of solvent (water). dsm.comjc-dermalabo.jp | Forms the primary structure of the gel-network, immobilizing the dispersed and continuous phases. dsm.com |
| Micro-domains | Organized, charged regions within the lamellar structure. dsm.com | Generate repulsive forces between vesicles, preventing aggregation and enhancing overall stability. dsm.com |
Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, creating a physical or mechanical barrier against droplet coalescence. nih.govnih.gov The effectiveness of a particle as a Pickering stabilizer depends on its wettability, as measured by the three-phase contact angle at the interface. nih.gov
While certain inorganic phosphate salts in particulate form could potentially function as Pickering stabilizers, dicetyl phosphate, sodium salt is a molecular amphiphile. Its primary mode of action is to reduce interfacial tension and form self-assembled structures like micelles and liquid crystals, not to act as a solid particle. researchgate.netcaymanchem.com Therefore, the stabilization mechanism of dicetyl phosphate, sodium salt is not characteristic of a Pickering emulsion. The formation of a gel-network from liquid crystals is a distinct and separate phenomenon from the particle-based stabilization seen in Pickering systems.
Environmental Chemistry and Degradation Pathways of Dicetyl Phosphate, Sodium Salt
Biodegradation Studies
Biodegradation is a key process in the removal of organic compounds like surfactants from the environment. It involves the breakdown of complex molecules into simpler substances by microorganisms.
The assessment of biodegradability is categorized into primary and ultimate biodegradation. Primary biodegradation refers to the initial transformation of the parent compound, leading to a loss of its characteristic properties, such as surface activity. Ultimate biodegradation is the complete breakdown of a substance into inorganic end-products like carbon dioxide, water, and mineral salts.
Table 1: General Factors Influencing the Biodegradation of Surfactants
| Factor | Influence on Biodegradation |
| Chemical Structure | Linear alkyl chains are more readily biodegradable than branched chains. The presence of ester groups provides sites for enzymatic hydrolysis. |
| Oxygen Availability | Aerobic conditions generally favor the rapid biodegradation of many surfactants. |
| Temperature | Higher temperatures, within the optimal range for microbial activity, typically increase the rate of biodegradation. |
| pH | Neutral to slightly alkaline pH values are often optimal for the microbial communities responsible for surfactant degradation. |
| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for microbial growth and enzymatic activity. |
This table presents general principles of surfactant biodegradation and is not based on specific data for dicetyl phosphate (B84403), sodium salt.
The primary microbial transformation pathway for organophosphate esters is the enzymatic hydrolysis of the ester linkages. This process is a significant step in the detoxification of these compounds. Microbial enzymes, such as phosphotriesterases, can catalyze the cleavage of the P-O-alkyl bonds.
In the case of dicetyl phosphate, sodium salt, it is anticipated that microorganisms would initiate degradation by hydrolyzing the two ester bonds, releasing cetyl alcohol and inorganic phosphate. The resulting cetyl alcohol, a long-chain fatty alcohol, would then likely undergo further biodegradation through pathways such as β-oxidation. The inorganic phosphate released can be utilized as a nutrient by microorganisms.
The rate of biodegradation of surfactants is significantly influenced by various environmental factors. Temperature, pH, and the availability of oxygen can affect the metabolic activity of the degrading microorganisms. For instance, warmer temperatures and neutral to slightly alkaline pH generally accelerate biodegradation. The presence of a diverse microbial community, as found in environments like wastewater treatment plants, is also crucial for effective degradation.
Interactions with Biotic Components
Surfactants, by their nature, interact with biological membranes and surfaces, which can have significant effects on microorganisms.
The cell surface hydrophobicity (CSH) of microorganisms is an important factor that influences their adhesion to surfaces and their ability to take up hydrophobic substrates. Surfactants can alter the CSH of bacteria. Depending on the surfactant and the microorganism, this can either increase or decrease hydrophobicity. An increase in CSH can enhance the bioavailability of hydrophobic pollutants for degradation, while a decrease can have the opposite effect. The interaction is complex and depends on the concentrations of the surfactant and the specific characteristics of the microbial cell surface.
A primary mechanism of surfactant interaction with microorganisms is the alteration of their cell membrane permeability. Surfactant molecules can insert themselves into the lipid bilayer of the cell membrane, disrupting its structure and function. This can lead to an increase in membrane fluidity and permeability, which may cause the leakage of intracellular components and ultimately lead to cell lysis at higher concentrations. The extent of this effect is dependent on the surfactant's chemical structure, including the length of its alkyl chain and the nature of its hydrophilic headgroup, as well as its concentration.
Table 2: General Effects of Surfactants on Microbial Cells
| Interaction | General Effect |
| Cell Surface Hydrophobicity | Can be increased or decreased depending on the surfactant, its concentration, and the microbial species. |
| Cell Membrane Permeability | Generally increased, leading to potential leakage of intracellular contents and disruption of cellular processes. |
This table outlines the general interactions of surfactants with microbial cells and is not based on specific studies with dicetyl phosphate, sodium salt.
Environmental Fate in Aqueous Systems (e.g., Wastewater Treatment Processes)
Limited specific research is available on the environmental fate and degradation pathways of dicetyl phosphate, sodium salt in aqueous systems and wastewater treatment processes. However, by examining the behavior of analogous long-chain alkyl phosphates, organophosphates, and surfactants, its probable environmental conduct can be inferred. The degradation of dicetyl phosphate, sodium salt in aquatic environments is expected to be governed by two primary mechanisms: hydrolysis and biodegradation.
Hydrolysis:
Phosphate esters can undergo hydrolysis, a chemical process where a water molecule cleaves one of the ester bonds. This reaction is a significant degradation pathway for many organophosphate compounds. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of phosphate esters can be catalyzed by both acids and bases.
Biodegradation:
Microorganisms play a crucial role in the breakdown of organic compounds in wastewater treatment plants and the wider aquatic environment. It is anticipated that dicetyl phosphate, sodium salt, can be biodegraded by various microorganisms. These microbes can utilize organophosphates as a source of phosphorus and carbon. The biodegradation of similar compounds often involves enzymatic hydrolysis, where microbial enzymes, such as phosphotriesterases, break the ester bonds.
The long alkyl chains (cetyl groups) of the molecule are expected to be biodegradable under aerobic conditions, similar to other long-chain aliphatic hydrocarbons. The ultimate biodegradation products would be carbon dioxide, water, and inorganic phosphate.
Behavior in Wastewater Treatment Processes:
Dicetyl phosphate, sodium salt, due to its structure with a polar phosphate head and long nonpolar alkyl tails, will exhibit surfactant properties. Surfactants can have several impacts on wastewater treatment processes.
Adsorption to Sludge: A significant portion of surfactants in wastewater treatment plants, often around 10% to 20%, is removed from the aqueous phase through adsorption onto sewage sludge. researchgate.net Due to its long alkyl chains, dicetyl phosphate, sodium salt is likely to have a high affinity for the solid phase.
Impact on Biological Treatment: High concentrations of surfactants can be toxic to the microorganisms responsible for biological treatment in activated sludge processes, potentially inhibiting their activity. moleaer.commoleaer.com Surfactants can also reduce the efficiency of oxygen transfer in aerobic treatment systems. moleaer.com
Foaming: The presence of surfactants can lead to foaming in aeration tanks, which can cause operational problems in treatment plants. moleaer.com
The removal of phosphates in wastewater treatment can be achieved through biological processes and chemical precipitation. Enhanced biological phosphorus removal (EBPR) utilizes phosphate-accumulating organisms (PAOs) to take up phosphorus. dutypoint.com Chemical removal involves the addition of metal salts, such as those of aluminum or iron, to precipitate the phosphate. pca.state.mn.us
The following table summarizes the probable fate of dicetyl phosphate, sodium salt in aqueous systems:
| Process | Description | Influencing Factors | Expected Outcome |
| Hydrolysis | Cleavage of the ester bond by water. | pH, temperature. | Formation of cetyl alcohol and inorganic phosphate. |
| Biodegradation | Microbial breakdown of the molecule. | Presence of adapted microorganisms, oxygen levels. | Mineralization to carbon dioxide, water, and inorganic phosphate. |
| Adsorption | Attachment to solid particles, such as sewage sludge. | Hydrophobicity of the molecule, characteristics of the solid phase. | Removal from the water column and accumulation in sludge. |
Advanced Analytical and Spectroscopic Characterization of Dicetyl Phosphate, Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in both solution and solid states. nih.govnih.gov For dicetyl phosphate (B84403), sodium salt, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its chemical structure and dynamic behavior.
In solution, NMR techniques are invaluable for confirming the covalent structure of dicetyl phosphate and studying its dynamic properties, such as the formation of aggregates (micelles or vesicles).
¹H NMR: The proton NMR spectrum is used to identify the various hydrogen atoms in the cetyl chains. It typically shows characteristic signals for the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) groups along the alkyl chain, and the methylene group adjacent to the phosphate ester oxygen (CH₂-O-P). The integration of these signals helps confirm the ratio of protons in the molecule.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. blogspot.com Decoupling from protons simplifies the spectrum, showing distinct signals for the methyl carbon, the series of methylene carbons in the cetyl chains, and the carbon atom bonded to the phosphate group. The chemical shift of the α-carbon (C-O-P) is particularly indicative of the phosphate ester linkage.
³¹P NMR: As phosphorus is a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR is a highly specific and powerful tool for analyzing phosphate-containing compounds. huji.ac.il A single signal is expected for the phosphate group in dicetyl phosphate, sodium salt. The chemical shift of this signal is sensitive to the electronic environment, including pH and counter-ion association, providing insights into the state of the phosphate headgroup in solution. chemrxiv.org Techniques such as proton decoupling are often employed to simplify the spectrum. huji.ac.il
The combination of these 1D and advanced 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton, carbon, and phosphorus signals, thereby confirming the molecular structure. hyphadiscovery.com
| Nucleus | Structural Unit | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H | -CH₃ (Terminal methyl) | ~0.8-0.9 | Triplet signal. |
| ¹H | -(CH₂)₁₄- (Bulk methylene) | ~1.2-1.4 | Broad multiplet. |
| ¹H | -CH₂-CH₂-O-P | ~1.6-1.8 | Multiplet. |
| ¹H | -CH₂-O-P (α-methylene) | ~3.8-4.1 | Multiplet, coupled to ³¹P. |
| ¹³C | -CH₃ (Terminal methyl) | ~14 | - |
| ¹³C | -(CH₂)₁₄- (Bulk methylene) | ~22-32 | Multiple overlapping signals. |
| ¹³C | -CH₂-O-P (α-carbon) | ~65-70 | Coupling to ³¹P may be observed. |
| ³¹P | (RO)₂PO₂⁻ Na⁺ | ~0-5 | Chemical shift is sensitive to solvent, pH, and aggregation state. Referenced to 85% H₃PO₄. huji.ac.il |
Solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of materials in non-solution states, which is critical for understanding the behavior of surfactants like dicetyl phosphate in formulations. mdpi.com It provides information on polymorphism, phase transitions, and the molecular arrangement in ordered aggregates such as lamellar bilayers. nih.govnih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov In the solid state, the chemical shifts can differ from those in solution, and the peak widths provide information about molecular mobility and order. nih.gov
For dicetyl phosphate aggregates, ³¹P ssNMR is particularly powerful. The chemical shift anisotropy (CSA) of the phosphorus nucleus is highly sensitive to the local geometry and orientation of the phosphate headgroup. psu.edumdpi.com By analyzing the ³¹P lineshape, one can distinguish between different phases (e.g., crystalline, gel, liquid-crystalline) and determine the orientation of the headgroups relative to the bilayer surface. Similarly, ¹³C ssNMR can probe the conformation and packing of the cetyl chains, distinguishing between ordered (all-trans) and disordered (gauche) conformations. nih.govresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound, assessing its purity, and identifying related substances or degradation products.
Dicetyl phosphate, being a salt, is non-volatile and cannot be directly analyzed by GC-MS. However, this technique is highly effective for the analysis of its more volatile, non-polar degradation products. researchgate.netchromatographyonline.com The primary degradation pathway for a dialkyl phosphate is hydrolysis of the ester bonds, which would yield cetyl alcohol and phosphoric acid.
For analysis, a sample would be extracted, and the volatile components analyzed. To detect non-volatile degradation products, a derivatization step (e.g., silylation) may be required to convert polar molecules into more volatile derivatives suitable for GC analysis. mdpi.com The mass spectrometer fragments the eluted compounds, and the resulting fragmentation patterns are used to identify the structures of the degradation products. researchgate.net For example, the detection of cetyl alcohol would be a clear indicator of hydrolytic degradation.
| Potential Degradation Product | Chemical Formula | Molecular Weight (g/mol) | Expected Key Mass Fragments (m/z) |
|---|---|---|---|
| Cetyl alcohol (1-Hexadecanol) | C₁₆H₃₄O | 242.44 | 224 (M-18, loss of H₂O), various CₙH₂ₙ₊₁ fragments |
| Monocetyl phosphate | C₁₆H₃₅O₄P | 322.42 | Requires derivatization for GC-MS analysis. |
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for determining the purity and quantifying dicetyl phosphate, sodium salt in complex mixtures. nih.govmedscape.com
Chromatography: A reversed-phase HPLC method would typically be employed, using a C8 or C18 column. Due to the ionic nature of the phosphate headgroup, an ion-pairing agent might be added to the mobile phase to improve peak shape and retention. researchgate.net
Mass Spectrometry: Electrospray ionization (ESI) is the most suitable ionization technique for this polar, non-volatile molecule. Analysis would typically be performed in negative ion mode to detect the deprotonated dicetyl phosphate anion [(C₁₆H₃₃)₂PO₄]⁻.
Quantification and Purity: The purity of a sample can be assessed by integrating the peak area of the main compound and comparing it to the areas of any impurity peaks. For quantification, a calibration curve is constructed using standards of known concentration. This method can detect impurities such as monocetyl phosphate or residual starting materials with high sensitivity and specificity. researchgate.net
| Analyte | Ion Formula | Detection Mode | Expected Exact Mass (m/z) |
|---|---|---|---|
| Dicetyl phosphate (anion) | [C₃₂H₆₆O₄P]⁻ | Negative | 545.47 |
| Monocetyl phosphate (impurity) | [C₁₆H₃₄O₄P]⁻ | Negative | 321.22 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of dicetyl phosphate, sodium salt, is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic absorption bands include:
C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the methylene and methyl groups in the long cetyl chains.
P=O stretching: A very strong and prominent band typically found in the 1200-1260 cm⁻¹ region. This band is characteristic of the phosphonyl group in the phosphate anion. researchgate.net
P-O-C stretching: Strong absorptions usually observed in the 1000-1050 cm⁻¹ region, corresponding to the stretching vibrations of the phosphate-ester single bonds. researchgate.net
Changes in the position and shape of these bands, particularly the phosphate-related vibrations, can provide information about hydrogen bonding, counter-ion interactions, and the phase state (e.g., hydration level) of the material. nist.govvixra.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Dicetyl Phosphate, Sodium Salt, the FTIR spectrum provides a unique fingerprint, revealing characteristic vibrations of its phosphate and long alkyl chain components.
The analysis of Dicetyl Phosphate, Sodium Salt, reveals several key absorption bands. The most prominent peaks are associated with the stretching vibrations of the C-H bonds in the cetyl (C16) alkyl chains. Typically, strong asymmetric and symmetric stretching vibrations of methylene (CH₂) groups are observed in the 2920-2930 cm⁻¹ and 2850-2860 cm⁻¹ regions, respectively.
Table 7.3.1: Characteristic FTIR Absorption Bands for Dicetyl Phosphate, Sodium Salt
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| ~2925 | Asymmetric C-H Stretch | -CH₂- | Strong |
| ~2855 | Symmetric C-H Stretch | -CH₂- | Strong |
| ~1470 | C-H Bending (Scissoring) | -CH₂- | Medium |
| ~1260 | P=O Asymmetric Stretch | Phosphate | Strong |
| ~1130 | P=O Symmetric Stretch | Phosphate | Strong |
| 1000-1100 | P-O-C Asymmetric Stretch | Phosphate Ester | Strong |
| ~875 | P-O-P Symmetric Stretch | Phosphate | Medium |
This table presents typical wavenumber ranges. Actual peak positions may vary based on sample preparation and instrumental conditions.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy to enable the direct analysis of solid or liquid samples with minimal preparation. nih.gov This method is particularly advantageous for analyzing surfactant films, powders, and viscous formulations containing Dicetyl Phosphate, Sodium Salt.
In ATR-IR, an infrared beam is directed into a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal. nih.gov This interaction allows for the acquisition of an infrared spectrum of the sample's surface layer.
The ATR-IR spectrum of Dicetyl Phosphate, Sodium Salt, will exhibit the same characteristic peaks as the transmission FTIR spectrum, corresponding to the C-H and phosphate group vibrations. However, the relative intensities of the peaks may differ due to the nature of the ATR measurement. For instance, ATR-FTIR has been effectively used to study the adsorption mechanisms of phosphate compounds onto surfaces. The technique can reveal information about the formation of inner-sphere complexes and the orientation of the molecule at an interface. Studies on similar long-chain alkyl phosphates demonstrate the utility of ATR-IR in characterizing the vibrational modes of C-H groups, which typically appear as strong bands in the 2850-2960 cm⁻¹ range. researchgate.net
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, identification, and quantification of Dicetyl Phosphate, Sodium Salt, from raw materials, finished products, and complex biological or environmental matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Dicetyl Phosphate, Sodium Salt. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Developing a robust HPLC method for long-chain alkyl phosphates presents challenges, primarily due to their amphiphilic nature and potential for strong interactions with column hardware, which can lead to poor peak shape and tailing. Reversed-phase HPLC (RP-HPLC) is the most common approach.
Column Selection : C18 columns are widely used for the separation of hydrophobic compounds. For highly hydrophobic molecules like dicetyl phosphate, shorter alkyl chain columns (e.g., C8) or columns with polar-embedded groups may provide better peak shapes. Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, can also be highly effective for separating acidic compounds like alkyl phosphates. helixchrom.comsielc.com
Mobile Phase : A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer). sigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly retained dicetyl phosphate. The pH of the mobile phase is critical to control the ionization state of the phosphate group and achieve reproducible retention times.
Detection : Due to the lack of a strong chromophore, direct UV detection of Dicetyl Phosphate, Sodium Salt, is challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are more suitable and provide higher sensitivity. helixchrom.com
Table 7.4.1: Example HPLC Method Parameters for Alkyl Phosphate Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or Mixed-Mode |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | ELSD, CAD, or Mass Spectrometry |
Coupled Techniques (e.g., HPLC-MS/MS) for Complex Matrices
For the analysis of Dicetyl Phosphate, Sodium Salt, in complex matrices such as cosmetic formulations or biological samples, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides unparalleled selectivity and sensitivity. nih.govnih.gov This technique allows for the confident identification and precise quantification of the target analyte even at trace levels. researchgate.netnih.gov
The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used, often in negative ion mode, to generate deprotonated molecular ions [M-H]⁻ of the dicetyl phosphate.
The first quadrupole of the tandem mass spectrometer (MS1) is set to select this specific precursor ion. The selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second quadrupole (MS2). This process, known as Selected Reaction Monitoring (SRM), provides a highly specific signal for the analyte, minimizing interference from the matrix. cdc.govresearchgate.net The development of such methods is crucial for quality control in the cosmetics industry and for exposure assessment studies. chromatographyonline.comsemanticscholar.org
Table 7.4.2: Illustrative HPLC-MS/MS Parameters for Dialkyl Phosphate Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | [M-H]⁻ corresponding to Dicetyl Phosphate |
| Collision Gas | Argon |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Product Ions (m/z) | Specific fragments of the precursor ion |
Microscopies for Morphological and Interfacial Analysis
Dicetyl Phosphate, Sodium Salt, is known for its ability to self-assemble in aqueous solutions, forming various structures such as vesicles (liposomes), lamellar sheets, and other aggregates. Microscopic techniques are indispensable for visualizing and characterizing the morphology of these supramolecular structures.
Transmission Electron Microscopy (TEM) for Vesicle Structure and Aggregates
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the size, shape, and internal structure of nanoparticles. nih.gov It is a fundamental tool for characterizing the vesicular structures formed by Dicetyl Phosphate, Sodium Salt. frontiersin.org
To prepare samples for TEM analysis, the aqueous dispersion of dicetyl phosphate is typically applied to a TEM grid. Because biological and soft materials have low inherent contrast, staining or cryogenic techniques are required.
Cryogenic TEM (Cryo-TEM) : This advanced technique allows for the visualization of the vesicles in their near-native, hydrated state. nih.gov The sample is rapidly frozen in liquid ethane, forming a thin film of vitrified (non-crystalline) ice. This process preserves the delicate structure of the vesicles, avoiding artifacts that can be introduced by dehydration and staining. escholarship.org Cryo-TEM is particularly valuable for revealing details about the lamellarity (number of lipid bilayers) and morphology of the vesicles. frontiersin.org
TEM analysis can confirm the formation of spherical vesicles, measure their diameter, and provide information on the heterogeneity of the population. It can also reveal the presence of other self-assembled structures or aggregates within the formulation. ntmdt-si.com
Atomic Force Microscopy (AFM) for Surface Interactions and Supported Membranes
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. For a molecule like Dicetyl Phosphate, Sodium Salt, AFM is instrumental in visualizing the structure and organization of its self-assembled systems, such as monolayers and supported lipid membranes, on various substrates.
In a typical AFM experiment, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This allows for the generation of a three-dimensional map of the surface's topography.
When applied to Dicetyl Phosphate, Sodium Salt, AFM can reveal:
Morphology of Self-Assembled Structures: The technique can directly visualize the formation of monolayers, bilayers, or more complex aggregates on a solid support like mica or silicon. This includes information on the packing of the molecules, the presence of domains with different phases (e.g., gel vs. liquid-crystalline), and the existence of defects.
Membrane Thickness and Homogeneity: For supported membranes, AFM can be used to measure the thickness of the bilayer, providing insights into the orientation and intercalation of the molecules. The homogeneity of the membrane can also be assessed.
Surface Interactions: By functionalizing the AFM tip, it is possible to probe specific interactions between the dicetyl phosphate headgroups and other molecules or ions in the surrounding environment. This can provide information on surface charge and binding events.
While specific AFM studies on Dicetyl Phosphate, Sodium Salt are not extensively reported in the literature, the technique is widely applied to similar long-chain phospholipids (B1166683) and surfactants, demonstrating its potential for elucidating the nanoscale organization of this compound.
Electrochemical Scanning Tunneling Microscopy (EC-STM) for Surface Adsorption Phenomena
Electrochemical Scanning Tunneling Microscopy (EC-STM) is a powerful in-situ technique that allows for the imaging of conductive surfaces with atomic or molecular resolution in an electrochemical environment. This technique is particularly suited for studying the adsorption and self-assembly of molecules at the solid-liquid interface under potential control.
The principle of EC-STM is based on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conductive substrate, both of which are immersed in an electrolyte solution. By applying a potential to the substrate and the tip, it is possible to control the electrochemical processes occurring at the surface and simultaneously image the arrangement of adsorbed molecules.
For a compound like Dicetyl Phosphate, Sodium Salt, EC-STM could be employed to investigate:
Potential-Dependent Adsorption: The adsorption and orientation of dicetyl phosphate molecules on a conductive substrate (e.g., gold, platinum) can be studied as a function of the applied electrode potential. This can reveal how the surface coverage and packing arrangement are influenced by the electrochemical environment.
Self-Assembled Monolayer (SAM) Formation: EC-STM can provide real-time, in-situ visualization of the formation of self-assembled monolayers of Dicetyl Phosphate, Sodium Salt on a conductive surface. This includes studying the kinetics of monolayer formation and the structural details of the resulting film.
Electrochemical Reactions: If the dicetyl phosphate molecule or its environment is electrochemically active, EC-STM can be used to study the structural changes that occur during redox reactions at the interface.
Thermal Analysis
Thermal analysis techniques are essential for characterizing the thermotropic behavior and stability of materials. For Dicetyl Phosphate, Sodium Salt, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive to the energy changes associated with phase transitions.
For amphiphilic molecules like Dicetyl Phosphate, Sodium Salt, which form lamellar structures in aqueous dispersions, DSC is primarily used to study the gel-to-liquid crystalline phase transition (Tm). This transition involves the melting of the hydrocarbon chains from a highly ordered, all-trans conformation (gel phase) to a disordered, gauche-rich state (liquid-crystalline phase).
The DSC thermogram provides key information about this transition:
Transition Temperature (Tm): The temperature at which the peak of the endothermic transition occurs. This is a characteristic property of the lipid and is influenced by factors such as the length and saturation of the alkyl chains, and the nature of the headgroup.
Enthalpy of Transition (ΔH): The area under the transition peak, which corresponds to the amount of energy required to induce the phase transition. It is related to the van der Waals interactions between the hydrocarbon chains.
Cooperativity of the Transition: The sharpness of the transition peak, often expressed as the peak width at half-height, reflects the cooperativity of the melting process.
While specific DSC data for Dicetyl Phosphate, Sodium Salt is not abundant, data from analogous long-chain dialkyl phosphates can provide an indication of its expected behavior.
| Compound | Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| Didodecyl Phosphate (Analogue) | ~45-55 | ~8-12 |
| Dicetyl Phosphate, Sodium Salt (Expected) | Higher than Didodecyl Phosphate due to longer chains | Higher than Didodecyl Phosphate due to stronger van der Waals forces |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
When Dicetyl Phosphate, Sodium Salt is subjected to TGA, the resulting curve of mass versus temperature reveals the temperatures at which the compound degrades. The decomposition of dialkyl phosphates typically proceeds via the elimination of an olefin. For the sodium salt, the thermal stability is generally higher than that of the corresponding free acid.
A study on the thermal decomposition of long-chain alkyl phosphates, including didodecyl phosphate (C12-DAP) and its sodium salt, provides valuable insights. The decomposition temperature of didodecyl phosphate was found to be significantly higher than that of the corresponding monoalkyl phosphate. jst.go.jp Furthermore, the sodium salt of monoalkyl phosphate was thermally more stable than the free acid. jst.go.jp
| Compound | Decomposition Onset Temperature (°C) | Primary Decomposition Products |
|---|---|---|
| Didodecyl Phosphate (Analogue) | ~258 | Olefin |
| Monododecyl Phosphate, Sodium Salt (Analogue) | Higher than the free acid | 1-Dodecanol |
| Dicetyl Phosphate, Sodium Salt (Expected) | > 260 | Hexadecene, Hexadecanol |
Data for analogue compounds are sourced from a study on long-chain alkyl phosphates. jst.go.jp
Other Biophysical and Colloidal Characterization Techniques
Dynamic Light Scattering (DLS) for Size and Polydispersity of Aggregates
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. It is particularly well-suited for characterizing the aggregates, such as vesicles or micelles, formed by Dicetyl Phosphate, Sodium Salt in an aqueous environment.
The principle of DLS is based on the analysis of the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations using an autocorrelator, the translational diffusion coefficient of the particles can be determined. The hydrodynamic radius of the particles is then calculated using the Stokes-Einstein equation.
DLS measurements provide two key parameters:
Hydrodynamic Diameter (Z-average): An intensity-weighted average size of the particles in the sample.
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or narrowly distributed sample, while a value above 0.3 suggests a polydisperse sample with a broad size distribution.
For Dicetyl Phosphate, Sodium Salt, DLS can be used to characterize the size and homogeneity of the vesicles or other aggregates it forms in water, which is crucial for many of its applications.
| Parameter | Typical Value for Surfactant Vesicles | Information Provided |
|---|---|---|
| Hydrodynamic Diameter (Z-average) | 50 - 200 nm | Average size of the vesicles/aggregates |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Homogeneity of the vesicle population |
Typical values are illustrative for vesicles formed by similar long-chain surfactants.
Zeta Potential Measurements for Surface Charge of Colloidal Systems
Zeta potential is a critical parameter for evaluating the surface charge and predicting the stability of colloidal dispersions. For systems containing dicetyl phosphate, which imparts a negative charge, zeta potential measurements are fundamental. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.
Dicetyl phosphate is frequently incorporated into liposomal formulations to induce a negative surface charge, thereby increasing the stability of the vesicles by preventing aggregation and fusion through electrostatic repulsion. nih.govnih.govdntb.gov.uaresearchgate.net Research has shown that the zeta potential of liposomes containing dicetyl phosphate is influenced by the composition of the formulation and the surrounding medium, including pH and ionic strength.
A Quality by Design (QbD) approach was used to optimize liposomal formulations containing dicetyl phosphate (DCP) as a charge-imparting agent. nih.govnih.govresearchgate.net In this study, the optimal molar ratio for dicetyl phosphate-containing liposomes hydrated with phosphate-buffered saline (PBS) at pH 5.6 was found to be 8.5:4.5:6.5 for L-α-phosphatidylcholine, cholesterol, and dicetyl phosphate, respectively. nih.govnih.gov These optimized vesicles exhibited a zeta potential of -36.7 ± 3.3 mV. nih.govnih.gov Generally, a zeta potential value greater than ±30 mV is considered to indicate good stability in colloidal systems. nih.gov
The pH of the medium plays a significant role in the surface charge of dicetyl phosphate-containing vesicles. The negative charge is attributed to the ionization of the phosphate head group. As the pH of the surrounding medium changes, the degree of ionization of the phosphate group is altered, which in turn affects the zeta potential of the system.
Interactive Table: Zeta Potential of Dicetyl Phosphate Containing Formulations
| Formulation Components (Molar Ratio) | Hydration Medium | Zeta Potential (mV) | Reference |
| L-α-phosphatidylcholine:Cholesterol:Dicetyl Phosphate (8.5:4.5:6.5) | PBS pH 5.6 | -36.7 ± 3.3 | nih.govnih.gov |
| Not Specified | Not Specified | -10.7 to -44 | mdpi.com |
Isothermal Titration Calorimetry (ITC) for Thermodynamics of Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. unizar.esresearchgate.netupm.eswikipedia.org It provides a complete thermodynamic profile of an interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. upm.eswikipedia.org
While specific ITC studies focusing solely on the binding thermodynamics of dicetyl phosphate, sodium salt are not extensively detailed in the reviewed literature, the technique is widely applied to understand the interactions within lipid-based systems where dicetyl phosphate is a component. For instance, ITC can be employed to study the interaction of proteins, peptides, or small molecule drugs with liposomes or niosomes containing dicetyl phosphate. The inclusion of the charged dicetyl phosphate can influence the binding thermodynamics through electrostatic interactions.
Spectrophotometric and Fluorometric Assays (e.g., for lipid quantification)
Spectrophotometric and fluorometric assays are widely used for the quantification of various molecules and for assessing the properties of colloidal systems. While direct spectrophotometric or fluorometric assays for the quantification of dicetyl phosphate, sodium salt are not commonly reported, these techniques are invaluable for characterizing vesicles and other delivery systems that contain this compound.
One common application is the determination of the encapsulation efficiency of drugs or other molecules within liposomes or niosomes formulated with dicetyl phosphate. After separating the vesicles from the unencapsulated material, the amount of encapsulated substance can be quantified using a suitable spectrophotometric or fluorometric method.
Furthermore, fluorescence-based assays are frequently used to assess the integrity and permeability of vesicle membranes. For instance, the release of a fluorescent marker, such as calcein (B42510) or carboxyfluorescein, from the aqueous core of liposomes can be monitored by an increase in fluorescence intensity upon dilution into the external medium. The inclusion of dicetyl phosphate can influence the membrane properties and thus the release profile of encapsulated markers.
In some cases, the phosphate moiety of dicetyl phosphate can be quantified after a digestion or ashing procedure to convert the organic phosphate to inorganic orthophosphate. The resulting orthophosphate can then be determined using well-established colorimetric methods, such as the molybdenum blue method. uni-konstanz.deucdavis.edunih.govresearchgate.net This method is based on the reaction of orthophosphate with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to form a intensely colored molybdenum blue complex that can be quantified spectrophotometrically. researchgate.net
Electrophoresis and Titrimetry for Surfactant Analysis
Electrophoresis and titrimetry are classical analytical techniques that can be applied to the characterization of surfactants like dicetyl phosphate, sodium salt.
Electrophoresis: Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged species. diva-portal.orgabap.co.invanderbilt.edunih.govnih.gov Given that dicetyl phosphate is an anionic surfactant, CE methods can be developed for its separation and quantification. In micellar electrokinetic chromatography (MEKC), a form of CE, surfactants are used to form micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral analytes. diva-portal.orglsu.edu The electrophoretic mobility of vesicles or nanoparticles containing dicetyl phosphate can also be determined, which is directly related to their zeta potential and provides information about their surface charge characteristics.
Titrimetry: Potentiometric titration is a versatile and widely used method for the analysis of surfactants. metrohm.com For acidic compounds like alkyl phosphates, potentiometric titration can be used to determine the content of mono- and diesters. nih.govnih.gov The method involves titrating the sample with a standard solution of a strong base, such as sodium hydroxide (B78521), and monitoring the change in potential using an appropriate electrode. The equivalence points in the titration curve correspond to the neutralization of the different acidic protons, allowing for the quantification of the respective phosphate species. This technique is valuable for quality control in the manufacturing of alkyl phosphate surfactants. researchgate.net
Theoretical and Computational Chemistry of Dicetyl Phosphate, Sodium Salt
Molecular Dynamics Simulations of Self-Assembly Processes and Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. Both all-atom (AA) and coarse-grained (CG) MD simulations are employed to investigate the self-assembly of dicetyl phosphate (B84403) molecules and their interactions with lipid membranes.
Self-Assembly:
MD simulations can model the spontaneous aggregation of dicetyl phosphate monomers in an aqueous environment. scispace.comresearchgate.net These simulations reveal the process of micelle and vesicle formation, driven by the hydrophobic effect where the long cetyl chains avoid contact with water, and the hydrophilic phosphate headgroups remain exposed to the aqueous phase. rsc.org Coarse-grained models, which group atoms into larger beads, are particularly useful for simulating the large length and time scales required for observing the formation of complex structures like vesicles. amazonaws.comchemrxiv.org
Micelle Formation: Simulations show that at concentrations above the critical micelle concentration (CMC), dicetyl phosphate molecules rapidly assemble into spherical or ellipsoidal micelles. The hydrophobic cetyl tails form the core of the micelle, while the negatively charged phosphate headgroups and their associated sodium counterions form the outer surface, interacting with water. nih.govresearchgate.net The size and shape of these micelles can be predicted based on the simulation parameters. nih.gov
Vesicle Formation: At appropriate concentrations and conditions, simulations can demonstrate the formation of unilamellar or multilamellar vesicles (liposomes). These simulations track the initial formation of lipid bilayers from randomly dispersed molecules, which then curve and close to form spherical vesicles. scispace.commdpi.com The presence of the charged phosphate headgroup is crucial for the stability of these structures. nih.gov
Membrane Interactions:
MD simulations are also used to study how dicetyl phosphate incorporates into and affects existing lipid bilayers, which serve as models for cell membranes. These studies can reveal:
Insertion and Orientation: Simulations can detail the process of a single dicetyl phosphate molecule inserting into a lipid membrane, showing its preferred orientation with the hydrophobic tails aligning with the membrane's acyl chains and the polar headgroup positioned at the water-membrane interface.
Membrane Properties: The inclusion of dicetyl phosphate can alter the physical properties of the membrane, such as its thickness, fluidity, and surface charge. Simulations can quantify these changes by analyzing parameters like the area per lipid and the order parameters of the lipid tails. mdpi.com The negative charge of the phosphate group can significantly influence the electrostatic potential at the membrane surface.
Below is an interactive data table summarizing typical parameters and findings from MD simulations of long-chain phosphate surfactants.
| Simulation Type | System Components | Key Parameters Investigated | Typical Findings |
| Coarse-Grained MD | Dicetyl Phosphate, Water, Sodium Ions | Concentration, Temperature, Simulation Time | Spontaneous formation of micelles and vesicles; determination of CMC; characterization of aggregate morphology (spherical, rod-like). |
| All-Atom MD | Pre-formed Dicetyl Phosphate Micelle in Water | Aggregation Number, Temperature, Pressure | Detailed analysis of micelle structure, hydration of headgroups, counterion binding, and dynamics of individual surfactant molecules. |
| All-Atom MD | Dicetyl Phosphate in a DPPC Bilayer | Area per Lipid, Bilayer Thickness, Order Parameters | Incorporation of dicetyl phosphate increases membrane fluidity (decreases order parameters) and induces a negative surface potential. |
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. researchgate.net For dicetyl phosphate, these methods can elucidate the mechanisms of reactions involving the phosphate group. A key area of investigation is the hydrolysis of the phosphate ester bond, a reaction of fundamental importance in biochemistry. rsc.orgrsc.org
Computational studies on simpler phosphate esters have identified several possible mechanistic pathways for hydrolysis: rsc.orgacs.org
Associative Mechanism (AN + DN): This pathway involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom, leading to the formation of a pentacovalent intermediate. This intermediate then breaks down to release one of the cetyl groups.
Dissociative Mechanism (DN + AN): In this mechanism, the leaving group departs first, forming a metaphosphate intermediate, which is then rapidly attacked by a nucleophile.
Concerted Mechanism (ANDN): This pathway involves a single transition state where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking. researchgate.net
Quantum chemical calculations can determine the energies of the reactants, products, intermediates, and transition states for each of these pathways. rutgers.edu By comparing the activation energies, the most likely reaction mechanism can be identified. These calculations also provide insights into the role of the sodium counterion and surrounding water molecules in stabilizing charged intermediates and transition states.
The following table presents hypothetical relative energy values for the hydrolysis of a dialkyl phosphate, illustrating how computational data can distinguish between different mechanisms.
| Species | Associative Mechanism (kcal/mol) | Dissociative Mechanism (kcal/mol) | Concerted Mechanism (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 | +25.3 | +35.8 | +28.5 |
| Intermediate | +5.2 | +20.1 | N/A |
| Transition State 2 | +15.7 | N/A | N/A |
| Products | -10.4 | -10.4 | -10.4 |
Note: These are illustrative values for a generic dialkyl phosphate hydrolysis reaction.
Modeling of Interfacial Interactions and Colloidal Stability in Complex Systems
Dicetyl phosphate, sodium salt is widely used to stabilize emulsions and colloidal dispersions. 182.160.97 Computational modeling can provide a quantitative understanding of the forces that govern the stability of these systems.
The stability of colloidal dispersions is often described by the DLVO theory , named after Derjaguin, Landau, Verwey, and Overbeek. sustainability-directory.comsubstech.comresearchgate.net This theory considers the total interaction energy between two particles as the sum of two main forces:
Van der Waals Attractive Forces: These are universal, short-range attractive forces between all molecules.
Electrostatic Repulsive Forces: In the case of dicetyl phosphate-stabilized particles, the negatively charged phosphate headgroups create an electrical double layer around each particle. When two particles approach each other, their double layers overlap, resulting in a repulsive force.
The balance between these attractive and repulsive forces determines the stability of the colloid. microtrac.com If the repulsive forces are dominant, the particles will remain dispersed. If the attractive forces are stronger, the particles will aggregate and the dispersion will become unstable.
Computational models based on DLVO theory can predict the interaction energy as a function of the distance between particles. These models take into account factors such as:
Particle size and shape
Surface potential (related to the charge of the dicetyl phosphate headgroups)
Ionic strength of the aqueous solution (concentration of sodium ions and other salts)
Molecular dynamics simulations can also be used to directly model the interface between, for example, an oil droplet and water, with dicetyl phosphate molecules at the interface. nih.govnih.govresearchgate.net These simulations can calculate the interfacial tension and provide a detailed picture of the packing and orientation of the surfactant molecules, which are key factors in emulsion stability. uam.mx
Structure-Activity Relationship Prediction in Supramolecular Assemblies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemicals based on their molecular structure. uq.edu.aunih.gov For a surfactant like dicetyl phosphate, QSPR models can be developed to predict properties related to its self-assembly and interfacial activity.
The key steps in developing a QSPR model include:
Data Collection: Gathering experimental data for a series of related surfactants on a specific property, such as the critical micelle concentration (CMC).
Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each surfactant. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the molecular descriptors with the experimental property. rsc.orgresearchgate.net
Model Validation: Testing the predictive power of the model using an independent set of data.
For a series of dialkyl phosphate surfactants, a QSPR model for predicting the CMC might look like this:
log(1/CMC) = c0 + c1(Hydrophobic Chain Length) + c2(Headgroup Area) + c3*(Polarizability)
Where the coefficients (c0, c1, c2, c3) are determined by the statistical analysis. Such models can be used to predict the properties of new, unsynthesized surfactants, guiding the design of molecules with desired characteristics. researchgate.net The supramolecular organization of phosphate esters is also influenced by the nature of the counterion and the hydrogen bonding between the phosphate groups. acs.orgnih.gov
The table below shows examples of molecular descriptors that could be used in QSPR models for dialkyl phosphate surfactants.
| Descriptor Type | Example Descriptors | Predicted Property |
| Topological | Molecular Weight, Carbon Number, Branching Index | Critical Micelle Concentration (CMC), Surface Tension |
| Geometrical | Molecular Surface Area, Molecular Volume | Packing Parameter, Aggregate Morphology (micelle vs. vesicle) |
| Electronic | Dipole Moment, Partial Charges on Phosphate Group | Headgroup Repulsion, Counterion Binding |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Interfacial Adsorption, Emulsification Power |
Q & A
How can dicetyl phosphate, sodium salt be incorporated into niosomal formulations to optimize drug delivery systems?
Basic Research Question
Dicetyl phosphate, sodium salt is commonly used as a charged component in niosome bilayers to stabilize vesicles and enhance drug encapsulation. To prepare niosomes, dissolve Span 60 (a non-ionic surfactant) with dicetyl phosphate in an organic solvent (e.g., chloroform), followed by solvent evaporation to form a thin film. Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) under controlled agitation. Adjust the molar ratio of dicetyl phosphate (e.g., 10–20% of total lipid content) to balance vesicle stability and biocompatibility .
What experimental models are most suitable for assessing the ocular irritation potential of dicetyl phosphate-containing niosomes?
Advanced Research Question
To evaluate ocular tolerance, use a combination of in vitro and ex vivo models:
- Hen’s Egg Chorioallantoic Membrane (HET-CAM) : Quantify vascular damage (hemorrhage, lysis) after exposure to niosomes.
- Bovine Corneal Opacity and Permeability (BCOP) : Measure changes in corneal opacity and fluorescein permeability post-treatment.
- 3D Human Corneal Epithelial Models : Assess cytotoxicity via MTT assays.
In a 2012 study, niosomes with ≤20% dicetyl phosphate showed minimal irritation, while higher ratios increased toxicity. Validate results against negative (saline) and positive (1% SDS) controls .
How do variations in buffer composition (e.g., sodium phosphate salts) affect the colloidal stability of dicetyl phosphate-based formulations?
Basic Research Question
Dibasic sodium phosphate (Na₂HPO₄) is critical for maintaining pH and ionic strength in formulations. Prepare buffers at 0.01–0.1 M concentrations to avoid destabilizing vesicles through charge screening. For example, a 0.01 M phosphate buffer (pH 7.4) with 0.5% sodium dodecyl sulfate (SDS) enhances niosome dispersion while preventing aggregation . Monitor stability via dynamic light scattering (DLS) for particle size and zeta potential (target |ζ| > ±30 mV for electrostatic stabilization) .
How can researchers reconcile discrepancies in purity specifications for sodium phosphate salts across pharmacopeial standards?
Advanced Research Question
Purity requirements for sodium phosphate salts vary:
- USP Standards : Sodium phosphate dibasic dodecahydrate must contain 98.0–102.0% Na₂HPO₄·12H₂O .
- ACS Reagent Grade : ≥99.0% anhydrous Na₂HPO₄ with limits on heavy metals (e.g., ≤5 ppm Pb) .
To resolve contradictions, cross-validate batches using inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurities and Karl Fischer titration for water content. Prioritize USP-grade reagents for regulatory-compliant studies .
What methodologies are recommended for evaluating the biocompatibility of dicetyl phosphate in systemic applications?
Advanced Research Question
Assess biocompatibility through:
- Hemolysis Assays : Incubate dicetyl phosphate formulations with erythrocytes at 37°C for 1 hour. Measure hemoglobin release at 540 nm; <5% hemolysis indicates blood compatibility.
- Cytotoxicity Screening : Use human fibroblast (e.g., NIH/3T3) or hepatic (e.g., HepG2) cell lines. Calculate IC₅₀ values via dose-response curves.
- In Vivo Toxicity : Administer escalating doses in rodent models (e.g., Sprague-Dawley rats) and monitor organ histopathology and serum biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
